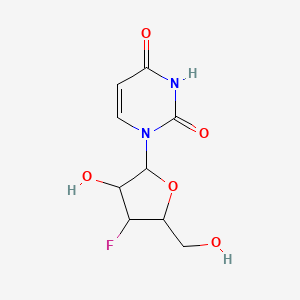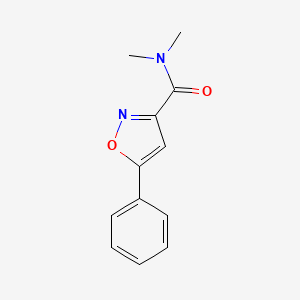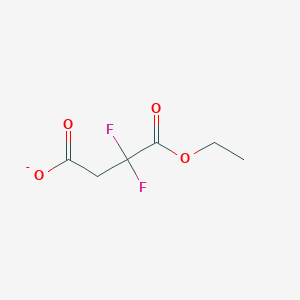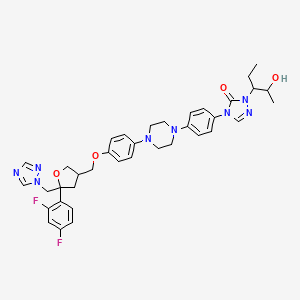
2-Chloro-4-(piperidin-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound features a chlorine atom at the second position and a piperidin-4-yloxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-chloropyridine with piperidin-4-ol. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the piperidin-4-yloxy group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the piperidin-4-yloxy group or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: The major product is the N-oxide derivative of the compound.
Reduction: Reduced forms of the piperidin-4-yloxy group or the pyridine ring.
Scientific Research Applications
2-Chloro-4-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the fifth position.
2-Chloro-3-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the third position.
2-Chloro-4-(morpholin-4-yloxy)pyridine: Similar structure but with a morpholin-4-yloxy group instead of piperidin-4-yloxy.
Uniqueness
2-Chloro-4-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the piperidin-4-yloxy group influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
InChI Key |
ISOFTYTYXGQLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)

![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)

![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)






